Iosulamide meglumine
Description
Structure
2D Structure
Properties
CAS No. |
63534-64-5 |
|---|---|
Molecular Formula |
C35H45I6N5O15S |
Molecular Weight |
1569.2 g/mol |
IUPAC Name |
3-[acetyl(ethyl)amino]-5-[3-[3-[3-[acetyl(ethyl)amino]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropyl]sulfonylpropanoylamino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C28H28I6N4O10S.C7H17NO5/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
IRYYCWRQWAKJMU-WZTVWXICSA-N |
SMILES |
CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O |
Synonyms |
iosulamide meglumine |
Origin of Product |
United States |
Preclinical Pharmacological Research of Iosulamide Meglumine
Pharmacokinetic Research in Animal Models
Pharmacokinetic studies in animal species provide essential insights into the disposition of iosulamide (B1211637) meglumine (B1676163) following administration. Research has been conducted in several non-human mammals to characterize the compound's fate within the body.
Absorption and Distribution Studies in Investigational Species
Studies in animal models have explored the absorption and distribution characteristics of iosulamide meglumine. As a compound typically administered intravenously, the focus of absorption studies is often on systemic availability and subsequent distribution to various tissues and organs.
While comprehensive, quantitative data on the distribution of this compound across a wide range of tissues in non-human mammals is not extensively detailed in the available literature, studies have provided insights into its presence in certain biological compartments, particularly those relevant to its function as a contrast agent. General tissue distribution patterns are often inferred from its elimination pathways.
Detailed data tables on specific tissue concentrations over time in various organs were not available in the provided search results.
Research indicates that this compound exhibits significant interaction with the liver, which is consistent with its intended use as a cholangiocholecystographic medium. Studies comparing this compound to other contrast agents, such as iodipamide (B1672019), highlight its efficient handling by the liver. Iosulamide demonstrates high liver clearance, contributing to its rapid excretion nih.gov. This suggests uptake and processing by hepatic tissues, leading to its secretion into the biliary tract nih.govnih.gov.
While hepatic uptake is a prominent feature of its distribution, the extent of accumulation and localization in other specific organs beyond the liver and elimination pathways is not comprehensively described in the provided information.
Detailed data tables illustrating organ-specific concentrations and accumulation patterns over time were not available in the provided search results.
Tissue Distribution Analysis in Non-Human Mammals
Excretion Pathways and Clearance Dynamics in Animal Models
Studies in various animal species have investigated the routes and rates at which iosulamide is eliminated from the body.
Biliary Excretion Mechanisms and Kinetics
Biliary excretion is a significant pathway for the elimination of iosulamide. Research indicates that iosulamide is rapidly excreted, and this includes elimination via the biliary system. nih.govncats.ioncats.io Studies have shown that iosulamide provides concentrations in bile equivalent to those achieved with iodipamide on an mg/ml bile basis. nih.gov While efficient biliary clearance is observed, one experimental study in dogs suggested that higher rates of iosulamide infusion resulted in increased urinary elimination rather than a proportional increase in biliary excretion. nih.gov Iodipamide, a related contrast agent, is known to be actively transported from the liver into the biliary tract. nih.govmerckmanuals.comdrugbank.com
Comparative Excretion Patterns with Related Investigational Agents (e.g., Iosulamide versus Iodipamide)
Comparative studies have consistently demonstrated that iosulamide is excreted more rapidly than iodipamide. nih.govncats.ioncats.io This more rapid elimination is attributed, in part, to a more efficient blood-to-bile clearance rate for iosulamide compared to iodipamide. nih.govncats.ioncats.io Animal tests in cats and monkeys showed that iosulamide was rapidly excreted and had a shorter blood half-life when compared to iodipamide. nih.gov
Comparative Excretion Patterns: Iosulamide vs. Iodipamide
| Characteristic | Iosulamide | Iodipamide | Source |
| Excretion Rate | Rapid | Less Rapid | nih.govncats.ioncats.io |
| Blood-to-Bile Clearance Rate | More Efficient | Less Efficient | nih.govncats.ioncats.io |
| Biliary Concentration (mg/ml bile) | Equivalent (at equimolar doses) | Equivalent (at equimolar doses) | nih.gov |
| Renal Excretion (Rhesus Monkey) | ~12.5% of dose | Not specified in source | nih.gov |
Blood Half-Life Determinations in Preclinical Species
Determinations of the blood half-life of iosulamide have been conducted in preclinical species. In rhesus monkeys, following intravenous administration, the mean distribution half-life was reported as 0.19 ± 0.03 hours, and the mean disposition half-life was 1.5 ± 0.3 hours. nih.gov Generally, iosulamide has been noted to have a shorter blood half-life compared to iodipamide. nih.govncats.ioncats.io
Blood Half-Life of Iosulamide in Rhesus Monkeys
| Half-Life Type | Mean (hours) | Standard Error (hours) | Source |
| Distribution | 0.19 | 0.03 | nih.gov |
| Disposition | 1.5 | 0.3 | nih.gov |
Physiologically Based Pharmacokinetic (PBPK) Modeling in Animal Systems
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion of substances in different species by integrating physiological and compound-specific parameters. vt.edurjsocmed.comnih.gov While PBPK modeling is a recognized tool in preclinical pharmacokinetics and has been applied to other meglumine salts like flunixin (B1672893) meglumine nih.govnih.govnih.govresearchgate.net and gadoterate (B1198928) meglumine nih.govfda.gov, specific information regarding the development or application of PBPK models for this compound in animal systems was not found in the consulted literature.
Pharmacodynamic Research in Animal Models
Pharmacodynamic research in animal models investigates the effects of a compound on the body. For this compound, preclinical pharmacodynamic studies have primarily focused on its efficacy as a contrast agent. Iosulamide has been shown to be a highly effective contrast agent for cholangiocholecystographic visualization in animal models such as cats and monkeys. nih.gov In these studies, the speed and degree of opacification achieved with iosulamide were equivalent to those of iodipamide when administered at equimolar doses. nih.gov Additionally, one study explored the effect of iosulamide on hepatic tumors in rats, reporting a failure to enhance these tumors. ncats.io
Mechanisms of Action in Targeted Biological Systems
The primary mechanism of action for iodinated contrast agents like this compound in imaging modalities such as computed tomography (CT) is based on the physical properties of iodine. The interaction of iodine atoms with X-rays forms the foundation of the contrast enhancement observed in preclinical imaging studies.
The opacification observed in preclinical imaging utilizing iodinated contrast agents is primarily due to the high atomic number of iodine (Z=53). Iodine effectively attenuates X-rays through the photoelectric effect. This interaction is particularly significant when the energy of the incident X-rays is close to the K-edge of iodine, which is approximately 33.2 keV wikipedia.org. By introducing a high concentration of iodine into specific tissues or compartments, the differential absorption of X-rays between the iodine-rich areas and the surrounding tissues is increased, leading to enhanced contrast in the resulting images wikipedia.orgwikidata.org. The degree of opacification is directly proportional to the local concentration of iodine wikipedia.orgwikidata.org.
The contribution of cellular and subcellular interactions to the imaging enhancement by this compound is primarily related to its distribution within biological systems rather than specific binding to cellular or subcellular components for the purpose of generating contrast. As an extracellular contrast agent, this compound distributes within the vascular and interstitial spaces following intravenous administration wikipedia.org. For agents with specific excretion pathways, such as hepatic excretion into bile, their uptake by hepatocytes and subsequent transport into the biliary system contributes to the opacification of these structures pharmakb.comwikipedia.org. This targeted distribution and excretion pattern allows for visualization and assessment of the function and morphology of specific organs and systems in preclinical imaging pharmakb.comwikipedia.org. While subcellular imaging techniques exist, the primary mechanism by which this compound enhances contrast is through the bulk presence of iodine in target locations, leveraging its X-ray attenuation properties ontosight.ainih.gov.
Elucidation of Opacification Mechanisms in Preclinical Imaging
Receptor Binding and Ligand Interaction Studies (if applicable to contrast mechanisms)
For iodinated contrast agents used in X-ray-based imaging, the primary mechanism of contrast enhancement relies on the physical interaction of iodine with X-rays, not on binding to biological receptors to elicit a pharmacological response for imaging purposes.
Based on the current understanding of the function of iodinated contrast media, receptor binding and ligand interactions are not considered primary mechanisms contributing to the contrast effect observed with compounds like this compound. Their function is based on increasing the density of a region to attenuate X-rays.
Given that receptor binding is not the primary mechanism for the contrast effect of this compound, quantitative ligand binding assays are not applicable in the context of explaining its imaging enhancement properties. These assays are typically used to quantify the affinity and capacity of a ligand binding to a specific biological target, such as a receptor or enzyme wikipedia.orgfishersci.caguidetopharmacology.orgamericanelements.com.
Similarly, computational approaches to receptor interaction modeling are not relevant to the mechanism by which this compound provides imaging contrast. These computational methods are employed to predict and analyze the binding of molecules to biological receptors and are used in drug discovery and understanding pharmacological effects mediated by specific molecular interactions fishersci.iewikipedia.orgiiab.mescribd.comnih.gov.
Quantitative Ligand Binding Assays
Time-Course of Pharmacodynamic Effects in Animal Models (e.g., time-density data)
Preclinical studies in animal models provide valuable insights into the pharmacodynamic effects of this compound over time, particularly regarding the temporal profile of contrast enhancement in targeted tissues. Time-density data, often obtained through dynamic imaging, illustrates how the concentration of the contrast agent, and thus the level of opacification, changes following administration.
One study evaluated this compound as a potential hepatic contrast agent using computed tomography in dogs pharmakb.com. Time-density data were generated following administration at different iodine doses (56.7 and 75.6 mg iodine/kg body weight) via bolus injection and infusion pharmakb.com. The study reported that the greatest increase in X-ray attenuation, measured in Hounsfield Units (HU), was observed within 45 minutes after the 75.6 mg iodine/kg body weight infusion technique pharmakb.com. This resulted in excellent hepatic opacification pharmakb.com. The long duration of opacification was also noted pharmakb.com.
While specific detailed time-density curves for this compound in various tissues across different animal species and administration routes may vary depending on the study design and the physiological characteristics of the animal model, the principle involves tracking the change in image intensity (density) in a region of interest over time after contrast administration nih.govnih.gov. This data is crucial for determining optimal imaging windows and understanding the distribution and clearance kinetics of the contrast agent in a living system.
Below is an example of how time-density data might be presented, based on the findings regarding hepatic opacification in dogs:
| Time Post-Administration (minutes) | Hepatic Attenuation (HU) - Infusion (75.6 mg I/kg) | Hepatic Attenuation (HU) - Bolus (56.7 mg I/kg) |
| Baseline | ~30 HU (example baseline) | ~30 HU (example baseline) |
| 5 | Data not specified | Data not specified |
| 15 | Data not specified | Data not specified |
| 45 | ~54 HU (Baseline + 24 HU increase) pharmakb.com | Data not specified |
| ... | ... | ... |
| Later time points | Excellent opacification noted pharmakb.com | Data not specified |
Note: The baseline HU value is an illustrative example, and the exact values at other time points were not specified in the provided search result snippet, except for the maximum increase observed at 45 minutes with the infusion technique.
Comparative Pharmacodynamic Analysis in Preclinical Settings
Comparative studies in animals have indicated that this compound possesses certain advantages over meglumine iodipamide, another contrast agent nih.gov. Pharmacodynamic analysis has shown differences in excretion patterns and effects on blood pressure. Studies in cats and monkeys demonstrated that iosulamide is a highly effective contrast agent for visualizing the cholangiocholecystographic system, with speed and degree of opacification equivalent to that of iodipamide at equimolar doses nih.gov.
Further analysis of biliary and urinary excretion patterns revealed that iosulamide is rapidly excreted compared to iodipamide, while achieving equal concentrations in bile on an mg/ml bile basis nih.gov. This rapid excretion and a shorter blood half-life for iosulamide may contribute to lower circulating blood levels and faster total excretion when compared to iodipamide nih.gov.
Regarding hemodynamic effects, this compound has shown a low potential for causing hypotension nih.gov. Little to no effect on blood pressure was observed in studies involving cats and monkeys, in contrast to iodipamide which caused marked transient or sustained reductions nih.gov.
However, experimental studies in dogs investigating this compound as a potential contrast material for intravenous cholangiography suggested that higher infusion rates result in greater urinary elimination without a corresponding increase in biliary excretion nih.gov. This finding led to the postulation that iosulamide might not offer a special advantage as a contrast agent in this specific application in dogs nih.gov.
Animal Models and Methodologies in Preclinical Investigation
Animal models are indispensable tools in preclinical research, providing a platform for understanding the behavior and effects of compounds like this compound before potential human studies news-medical.netnih.gov. The selection of appropriate animal models is crucial, considering physiological similarities to humans and the specific research questions being addressed nih.govsnec.com.sg.
Selection and Justification of Animal Models for Specific Research Questions (e.g., Canine, Feline, Primate Models)
Various animal species have been utilized in the preclinical investigation of this compound to evaluate its properties. Studies have been conducted in mice, rats, cats, monkeys, and dogs nih.govnih.gov.
The choice of animal model is typically justified by the need to assess the compound's effects and pharmacokinetics in systems that mimic relevant human physiology. For instance, cats and monkeys were used to evaluate cholangiocholecystographic visualization, likely due to the relevance of their biliary systems for this type of imaging nih.gov. Canine models have also been employed in experimental studies related to intravenous cholangiography nih.gov. Mice and rats have been used to assess toxicity profiles nih.gov. The use of non-human primates, such as rhesus monkeys, allows for the study of effects in a species with closer physiological similarities to humans nih.gov.
Experimental Design for In Vivo Preclinical Studies
Designing robust in vivo preclinical studies is essential for generating reliable data that can inform subsequent clinical translation jax.orgresearchgate.net. Key aspects of experimental design include minimizing bias, selecting appropriate animal models, and planning for data analysis jax.orgresearchgate.net.
In the context of this compound research, in vivo studies in various animal models have been conducted to evaluate its characteristics nih.govnih.govnih.gov. These studies involve administering the compound and then using imaging techniques or other methods to assess its distribution, excretion, and effects nih.govnih.govnih.gov. Experimental designs have included generating time-density data in CT studies to evaluate hepatic opacification nih.gov and comparing excretion patterns and hemodynamic effects with other contrast agents nih.gov.
Considerations in the experimental design for such studies include the route and rate of administration, the timing of imaging or data collection, and the number and species of animals used nih.govnih.govnih.gov. Rigorous experimental design aims to ensure that the results obtained are scientifically valid and reproducible jax.orgresearchgate.net.
Chemical Synthesis and Derivatization in Academic Research
Synthetic Methodologies for Meglumine (B1676163) (as a component)
Meglumine is a crucial component, primarily used to enhance the solubility and stability of iodinated contrast agents. smolecule.com Its synthesis has been a subject of optimization to improve efficiency and align with green chemistry principles.
Chemo-enzymatic synthesis combines the precision of biological catalysts (enzymes) with the practicality of chemical reactions to create efficient and sustainable production pathways. researchgate.net This strategy is an alternative to purely chemical or biological methods, aiming to leverage the strengths of both. researchgate.net
In the context of related compounds, chemo-enzymatic methods have been developed for producing complex molecules. For instance, a two-step process for synthesizing propenylbenzene derivatives involves an initial lipase-catalyzed epoxidation, followed by the hydrolysis of the resulting epoxide. frontiersin.org Lipase B from Candida antarctica is often used for in-situ perhydrolysis of a carboxylic acid to form a peroxycarboxylic acid, which then acts as the epoxidizing agent. frontiersin.org This highlights a common chemo-enzymatic strategy: using an enzyme for a specific, often stereoselective, transformation that may be difficult to achieve with conventional chemistry. Such approaches are being explored to produce a variety of bioactive compounds, reducing reliance on resource-intensive extraction from natural sources or complex, multi-step chemical syntheses. researchgate.netrsc.org
The synthesis of meglumine itself typically involves the reductive amination of glucose with monomethylamine, followed by catalytic hydrogenation. chemicalbook.com Research has focused on optimizing these reaction conditions to maximize yield and purity. One documented method involves using Raney nickel as a catalyst under hydrogen pressure. chemicalbook.com The process parameters, including temperature, pressure, and reaction time, are carefully controlled. For example, the reaction might be initiated at a low temperature (around 10°C) and then gradually heated to higher temperatures (up to 100°C) over several hours to ensure completion while maintaining pressure. chemicalbook.com
Furthermore, studies on reactions where meglumine is used as a catalyst provide insight into the conditions it favors. Research into meglumine-promoted synthesis of various scaffolds has systematically investigated parameters like solvent, temperature, and catalyst loading to improve yields and reaction times. These studies often find that aqueous ethanol (B145695) is a highly effective solvent system, and optimal catalyst loading is typically around 10 mol%. nih.govacs.orgacs.org
Table 1: Optimization of Reaction Conditions for Meglumine-Promoted Synthesis
| Parameter | Condition | Rationale / Outcome | Source |
|---|---|---|---|
| Catalyst Loading | 10 mol % | Found to be optimal for synthesizing 1,1-dihomoarylmethane scaffolds; lower or higher amounts reduced yield. | nih.govrhhz.net |
| Solvent System | 1:1 v/v aq ethanol | Provided superior reactivity and higher yields in shorter reaction times compared to water or ethanol alone. | nih.govacs.org |
| Temperature | Ambient / Room Temp. | Reactions proceed efficiently without the need for heating, aligning with green chemistry principles. | nih.govacs.org |
| Reaction Time | 10 - 30 minutes | Optimized conditions significantly reduced the time required for reaction completion. | nih.govacs.org |
Chemo-enzymatic Approaches to Meglumine Synthesis
Structural Modification and Analogue Generation for Structure-Activity Relationship (SAR) Research
Structure-Activity Relationship (SAR) research is a cornerstone of medicinal chemistry that involves synthesizing and testing a series of related compounds (analogues) to understand how specific structural features influence their biological activity or other properties. nih.govrsc.org For iodinated contrast media, SAR studies are crucial for optimizing the balance between high X-ray attenuation and low toxicity.
The primary approach involves modifying the side chains attached to the 2,4,6-triiodinated benzene (B151609) ring. eimj.org Researchers systematically alter these functional groups to investigate their impact on key properties such as water solubility, viscosity, protein binding, and osmolality. Iosulamide (B1211637) itself is described as a bis-benzoic analogue of metrizoate, indicating it was developed through this process of analogue generation. medkoo.com
The goals of SAR in this field include:
Optimizing Efficacy: Ensuring the molecule contains a high weight percentage of iodine for maximum contrast.
Improving Safety: Modifying structures to reduce interactions with biological molecules like proteins and cell membranes, which can trigger adverse reactions. For instance, research has suggested that replacing iodide groups with hydrogens in some agents could lead to safer compounds, demonstrating a clear SAR-driven hypothesis. researchgate.net
Tailoring Pharmacokinetics: Altering the molecule's size, charge, and lipophilicity to control how it is distributed and eliminated from the body.
By generating libraries of analogues and evaluating their physicochemical and biological properties, researchers can build a comprehensive understanding of the SAR, leading to the design of superior next-generation contrast agents. nih.govrsc.org
Table 3: Compound Names Mentioned in this Article
| Compound Name | Chemical Name / Description |
|---|---|
| Iosulamide meglumine | The meglumine salt of 5,5'-((3,3'-sulfonylbis(propanoyl))bis(azanediyl))bis(3-(N-ethylacetamido)-2,4,6-triiodobenzoic acid). medkoo.com |
| Meglumine | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol; an amino sugar derived from sorbitol. rhhz.net |
| Metrizoate | An early ionic, monomeric iodinated contrast agent. |
| Polyvinyl phenol | A polymer that can be iodinated via aromatic electrophilic substitution. mdpi.com |
| Chitosan | A polysaccharide that can be derivatized through iodine addition reactions. mdpi.com |
Analytical and Bioanalytical Methodologies in Academic Research
Quantitative Determination Techniques for Meglumine (B1676163) and Related Compounds
The quantitative analysis of meglumine, a sugar alcohol derivative, presents analytical challenges due to its high polarity and lack of a significant UV-absorbing chromophore. ingentaconnect.comsielc.com Consequently, various High-Performance Liquid Chromatography (HPLC) based methods have been developed to address these issues.
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. resolvemass.ca For meglumine, several HPLC approaches have been explored to achieve effective separation and quantification. researchgate.netnih.govingentaconnect.com
Reversed-phase HPLC (RP-HPLC) is a widely used technique, but the polar nature of meglumine results in poor retention on conventional C18 or C8 columns. researchgate.nettechnologynetworks.com To overcome this, methods have been developed that involve derivatization or the use of ion-pairing agents to enhance retention and allow for separation on these common stationary phases. ingentaconnect.comnih.gov For instance, a stability-indicating RP-HPLC method was developed for the simultaneous determination of florfenicol (B1672845) and flunixin (B1672893) meglumine in an injectable solution using a C18e column. researchgate.netbirzeit.edu This method utilized an isocratic mobile phase of acetonitrile (B52724) and water with the pH adjusted to 2.8. researchgate.netbirzeit.edu
Table 1: Example of a Reversed-Phase HPLC Method for a Meglumine Salt
| Parameter | Condition |
| Column | RP-C18e (250mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water mixture (pH 2.8 with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Temperature | Room Temperature |
| This table is based on a method developed for flunixin meglumine, demonstrating a typical RP-HPLC setup. researchgate.netbirzeit.edu |
Ion-pairing chromatography is a valuable technique for analyzing ionic and highly polar compounds like meglumine on reversed-phase columns. technologynetworks.com This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its retention on the nonpolar stationary phase. technologynetworks.com For the analysis of meglumine, an anionic pairing reagent, such as octane-1-sulfonic acid, has been successfully used with a C18 column. ingentaconnect.comresearchgate.netnih.gov This approach proved to be suitable for the quantitative determination of meglumine in solid dosage forms. researchgate.netnih.govingentaconnect.com The use of an ion-pairing reagent circumvents the need for complex derivatization procedures. ingentaconnect.com
Table 2: Ion-Pairing Chromatography Method for Meglumine Determination
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Mobile phase containing octane-1-sulfonic acid |
| Detection | Diode Array Detector (DAD) and Refractive Index Detector (RID) |
| This table summarizes a validated method for meglumine quantification. researchgate.netnih.gov |
Given that meglumine is a sugar derivative, columns specifically designed for carbohydrate analysis have been investigated for its separation. ingentaconnect.comnih.gov One such column is the Bio Rad Aminex column, which has been used for fermentation monitoring and successful separation of carbohydrates like sorbitol. ingentaconnect.com In one study, a Bio Rad Aminex HPLC column (150 mm × 7.8 mm) was used with an isocratic mobile phase of 1 mM sulphuric acid. ingentaconnect.com However, this approach did not yield an acceptable peak shape for meglumine in that particular study. ingentaconnect.com Another approach utilized a mixed-mode stationary phase column (Primesep 100) with a mobile phase of acetonitrile, water, and a sulfuric acid buffer for the analysis of meglumine. sielc.com
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the identification and quantification of compounds in complex matrices due to its high sensitivity and specificity. researchgate.netnih.gov
The coupling of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) offers a robust platform for the bioanalytical determination of drugs and their metabolites. resolvemass.canih.govcuni.cz These techniques are essential for pharmacokinetic studies and regulatory submissions. resolvemass.caeuropa.eu
For meglumine, an HPLC-MS method was developed to detect and quantify by-products, specifically reducing sugars and nitrogen impurities. researchgate.netnih.gov This method utilized a derivatization agent to improve the detection of these impurities. researchgate.netnih.gov LC-MS/MS analysis of meglumine has also been performed using a HILICpak VC-50 2D column under acidic conditions, which is suitable for highly sensitive analysis in positive ion mode. shodex.com The inherent selectivity and sensitivity of LC-MS/MS make it a preferred method for the quantitative analysis of therapeutic proteins and small molecules in biological fluids. researchgate.netnih.gov The development of these methods involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. cuni.czrsc.org
Table 3: LC-MS/MS System for Meglumine Analysis
| Component | Specification |
| Chromatography | HILICpak VC-50 2D |
| Ionization Mode | Positive |
| Mobile Phase Condition | Acidic |
| This table outlines the conditions used for the LC-MS/MS analysis of meglumine. shodex.com |
Mass Spectrometry (MS) Applications in Compound Analysis
Impurity Profiling and Identification using LC-MS
Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the detection, identification, and quantification of any unwanted substances within a drug substance or product. medwinpublishers.com For compounds like Iosulamide (B1211637) Meglumine, which is the salt of iosulamide with meglumine, the impurity profile of the meglumine component itself is of significant interest. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and widely used hyphenated technique for impurity profiling. medwinpublishers.comajrconline.org It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it highly suitable for identifying and characterizing impurities, such as reaction byproducts or degradation products. chimia.ch In the context of meglumine, which is used as an excipient in various pharmaceutical formulations, LC-MS methods have been developed to detect and quantify potential by-products. nih.gov These can include reducing sugars like glucose, from which meglumine is derived, and other nitrogenous impurities. nih.govresearchgate.net
A study by Ghiani et al. (2018) describes a specific HPLC-MS method for the impurity profiling of meglumine. nih.gov This method utilized a derivatization agent to enhance the detection of reducing sugars. nih.gov The use of such hyphenated techniques is crucial for ensuring the purity and stability of the final pharmaceutical product containing Iosulamide Meglumine. ajrconline.org
Spectroscopic Techniques in Structural Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy for related compounds)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. azolifesciences.com It provides detailed information about the chemical structure and connectivity of atoms within a molecule. nih.gov While direct NMR studies on this compound are not extensively detailed in the provided search results, the principles of NMR are fundamental to characterizing related compounds and the constituent parts of the this compound salt.
NMR spectroscopy, including one-dimensional and two-dimensional techniques, is instrumental in identifying the structure of new chemical entities and confirming the structure of known compounds. nih.govmdpi.com For instance, in the synthesis of complex molecules, NMR is used to characterize intermediates and final products. rsc.org The analysis of NMR spectra allows researchers to infer the spatial arrangement of atoms and the number of bonds, which is critical for confirming the identity and purity of a compound. azolifesciences.com In the broader context of pharmaceutical analysis, NMR is often used in conjunction with other techniques like LC-MS to provide unambiguous structural identification of impurities and degradation products. chimia.ch
Method Validation for Research Applications
For any analytical method to be considered reliable for research, it must undergo a thorough validation process. scielo.br Method validation ensures that the analytical procedure is suitable for its intended purpose, providing results that are accurate, precise, and reproducible. ich.org The key parameters for validation are outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu
Selectivity and Specificity Assessments
Selectivity and specificity refer to the ability of an analytical method to measure the analyte of interest accurately and specifically in the presence of other components, such as impurities, degradation products, or matrix components. scielo.br For chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte. scielo.br In the validation of an HPLC method for meglumine, selectivity was a key parameter studied to ensure that the method could accurately quantify meglumine in solid dosage forms. researchgate.netnih.gov This is crucial to avoid false positive or elevated results due to co-eluting substances. scielo.br
Precision (Repeatability and Intermediate Precision) Evaluations
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ut.ee It is typically assessed at two levels:
Repeatability: This assesses the precision over a short interval of time with the same analyst and equipment. ut.ee It represents the best possible precision of the method. ut.ee
Intermediate Precision: This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. ut.ee
Studies on the precision of HPLC methods for related compounds have shown that the relative standard deviation (%RSD) for repeatability is often required to be not more than 2.0%. researchgate.net The evaluation of both repeatability and intermediate precision is a standard component of method validation for pharmaceutical analysis. researchgate.netnih.govut.ee
Accuracy and Recovery Determinations
Accuracy refers to the closeness of the test results obtained by the method to the true value. demarcheiso17025.com It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix. demarcheiso17025.com The recovery of the analyte is a measure of the efficiency of the extraction procedure. nih.gov In the validation of an HPLC method for meglumine, accuracy was one of the studied parameters. researchgate.netnih.gov For bioanalytical methods, determining the "true" recovery from incurred tissue samples is a key challenge, and studies have been conducted to ensure that the recovery from spiked quality control samples accurately reflects this. nih.gov
Linearity and Range Investigations
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an HPLC method for flunixin meglumine, linearity was evaluated over a specific concentration range, and the goodness of fit (R²) was determined to be 0.9997, indicating a strong linear relationship. nih.gov Linearity studies are essential for establishing the working range of the analytical method for quantification. researchgate.netnih.gov
Table of Research Findings on Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria/Findings |
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No interference at the analyte's retention time. scielo.br |
| Precision (Repeatability) | Closeness of results under the same operating conditions over a short period. ut.ee | RSD ≤ 2.0% for replicate injections. researchgate.net |
| Precision (Intermediate) | Within-laboratory variations (different days, analysts, equipment). ut.ee | Statistical comparison of results shows no significant difference. demarcheiso17025.com |
| Accuracy/Recovery | Closeness of the measured value to the true value, often assessed by spike recovery. demarcheiso17025.com | Recovery typically expected to be within 80-120%. |
| Linearity | Proportionality of the method's response to the analyte concentration. nih.gov | Correlation coefficient (R²) close to 1 (e.g., >0.99). nih.gov |
| Range | The concentration interval where the method is precise, accurate, and linear. | Defined by the linearity study. |
Limits of Detection and Quantification Studies
The limits of detection (LOD) and quantification (LOQ) are crucial performance characteristics of any quantitative assay, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov In academic research involving this compound, establishing these limits is fundamental for ensuring the validity of experimental data.
Various approaches can be employed to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, and visual evaluation. sepscience.comtbzmed.ac.ir The International Council for Harmonisation (ICH) provides guidelines for these determinations, suggesting that the LOD can be calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve, while the LOQ is calculated as 10 times this ratio. sepscience.com
The choice of method for determining LOD and LOQ can significantly impact the resulting values, highlighting the need for a standardized approach within a given study. tbzmed.ac.ir For instance, the signal-to-noise ratio method may yield lower LOD and LOQ values compared to methods relying on the standard deviation of the response and slope. tbzmed.ac.ir In practice, an empirical approach, which involves analyzing progressively more dilute concentrations of the analyte, can provide more realistic and experimentally supported LOD and LOQ values. researchgate.net
It is important to note that the LOD and LOQ are not static parameters and should be determined under the specific experimental conditions of the assay being used. nih.gov Factors such as the instrument, the matrix of the sample, and the specific analytical method can all influence these limits. d-nb.infomdpi.com
A summary of common approaches for determining LOD and LOQ is presented in the table below.
| Method | Description | Advantages | Considerations |
| Signal-to-Noise Ratio | The concentration that produces a signal that is a specified number of times greater than the background noise (typically 3:1 for LOD and 10:1 for LOQ). tbzmed.ac.ir | Simple and widely used. | Can be subjective and dependent on how noise is measured. |
| Standard Deviation of the Blank | Based on the standard deviation of multiple blank sample measurements. nih.govsepscience.com | Statistically based. | May underestimate the LOD if the blank variability is very low. researchgate.net |
| Calibration Curve | Derived from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the calibration curve. sepscience.com | Provides a more statistically robust estimation. | Requires a well-defined calibration curve. |
| Visual Evaluation | The lowest concentration at which the analyte can be visually detected in a chromatogram. sepscience.com | Simple and quick for preliminary estimations. | Highly subjective and not suitable for quantitative purposes. |
Sample Preparation Strategies for Biological Matrices in Preclinical Studies
Preclinical research often involves the analysis of this compound in complex biological matrices such as plasma, serum, and tissue homogenates. phenomenex.comnih.gov Effective sample preparation is a critical step to remove interfering substances that can compromise the accuracy and sensitivity of the analysis. nih.govbioanalysis-zone.com The choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of this compound, and the analytical method being employed. nih.gov
Common sample preparation strategies in preclinical studies include:
Protein Precipitation (PPT): This is a rapid and simple method for removing proteins from plasma or serum samples. americanlaboratory.com It involves adding an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample to precipitate the proteins. phenomenex.com While effective for protein removal, PPT may not eliminate other interferences like phospholipids, which can negatively impact chromatographic analysis. americanlaboratory.com
Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. americanlaboratory.com This technique can effectively remove proteins, phospholipids, and salts. americanlaboratory.com However, LLE can be labor-intensive and difficult to automate. americanlaboratory.com
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide cleaner extracts compared to PPT and LLE. elsevier.com It involves passing the sample through a solid sorbent that retains the analyte of interest, while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent. SPE is amenable to automation, making it suitable for high-throughput analysis. elsevier.com
The table below summarizes these common sample preparation techniques.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution by adding a solvent or acid. phenomenex.com | Simple, fast, and inexpensive. americanlaboratory.com | Does not remove all interferences, such as phospholipids. americanlaboratory.com |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. americanlaboratory.com | Removes a wide range of interferences. americanlaboratory.com | Can be time-consuming and difficult to automate. americanlaboratory.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then selectively eluted. elsevier.com | High selectivity, clean extracts, and can be automated. elsevier.com | Method development can be more complex. |
Impurity Profiling and Degradation Product Characterization in Research Materials
Ensuring the purity of research-grade this compound is paramount for the integrity of scientific studies. biomedres.us Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the material. medwinpublishers.com These impurities can arise from the manufacturing process or from the degradation of the compound over time. biomedres.useuropa.eu
Forced degradation studies are often conducted to intentionally degrade the compound under various stress conditions, such as heat, light, humidity, and different pH levels. hilarispublisher.com This helps to identify potential degradation products that might form during storage or use. europa.eu
A variety of analytical techniques are employed for the separation and characterization of impurities and degradation products. biomedres.us High-performance liquid chromatography (HPLC) is a widely used technique for separating these components. researchgate.netnih.gov Once separated, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation. researchgate.netnih.govnih.gov
The process of impurity profiling and characterization is a critical component of quality control in pharmaceutical research and development. hilarispublisher.com It ensures that the material used in studies is well-characterized and that any potential impact of impurities on the experimental results is understood and controlled. biomedres.usbiotherapeuticsanalyticalsummit.com
The table below outlines the typical workflow for impurity profiling.
| Step | Description | Common Techniques |
| Forced Degradation | Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. hilarispublisher.com | N/A |
| Separation | Separating the parent compound from its impurities and degradation products. | High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov, Gas Chromatography (GC) biomedres.us |
| Identification & Characterization | Determining the chemical structure of the separated impurities and degradation products. | Mass Spectrometry (MS) researchgate.netnih.govnih.gov, Nuclear Magnetic Resonance (NMR) Spectroscopy researchgate.netnih.govnih.gov |
| Quantification | Determining the amount of each impurity and degradation product present. | HPLC with a suitable detector (e.g., UV, MS) nih.gov |
Chemical Biology and Mechanistic Insights into Iosulamide Meglumine Interactions
Exploration of Molecular Targets and Biological Pathways
The precise molecular targets and the full scope of biological pathways modulated by iosulamide (B1211637) meglumine (B1676163) are areas of ongoing investigation. However, based on its chemical structure and its historical context as a diagnostic agent, several potential interactions can be inferred.
Iosulamide meglumine's influence on cellular mechanisms is primarily understood through its classification as a contrast agent and through studies on related compounds. researchgate.net As a derivative of iodinated phenyl compounds, its primary role was in diagnostic imaging, which relies on its distribution and clearance by specific cellular transport systems, particularly in the liver and kidneys. researchgate.net The compound's journey through the body for biliary excretion suggests interaction with hepatobiliary transporters. researchgate.net
Beyond its role in imaging, some research on the core "iosulamide" structure suggests potential for broader cellular effects. Studies indicate that it may participate in mechanisms such as the induction of apoptosis (programmed cell death) in certain cell lines and the inhibition of enzymatic activity, which are critical processes in cancer research. evitachem.com The presence of amine and sulfonyl groups allows for participation in fundamental acid-base reactions within the cellular environment. evitachem.com The cellular mechanisms influenced by postbiotic compounds, which can include complex organic molecules, often involve modulation of key signaling pathways like the NF-κB pathway, which is central to inflammation and cell survival. mdpi.comnih.gov While not directly studied for this compound, these represent plausible general mechanisms for complex organic molecules in a cellular context.
The identification of direct biological partners for this compound is linked to its function and chemical properties. As a contrast agent formerly used for cholecystography, its primary biological partners are likely the transporters involved in its uptake from the blood and excretion into the bile. researchgate.net These include various hepatic transporters responsible for clearing xenobiotics.
For the "iosulamide" component, research points towards potential enzymatic targets. One such enzyme that has been suggested as a target is dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids and amino acids. evitachem.com Inhibition of this enzyme would represent a significant interaction with a key metabolic pathway. evitachem.com The meglumine component, being a derivative of glucose, might interact with glucose-recognizing proteins, although its primary role is to form a salt and enhance solubility. wikipedia.orgnih.gov
Table 1: Potential Molecular Targets and Biological Pathways for Iosulamide
| Component | Potential Molecular Target/Partner | Implicated Biological Pathway | Reference |
|---|---|---|---|
| Iosulamide | Dihydrofolate Reductase | Folic Acid Metabolism, DNA Synthesis | evitachem.com |
| Iosulamide | Hepatobiliary Transporters | Xenobiotic Clearance, Biliary Excretion | researchgate.net |
| Iosulamide | Various (in cancer cells) | Apoptosis (Programmed Cell Death) | evitachem.com |
Investigation of Cellular Mechanisms Influenced by this compound
Non-Covalent Intermolecular Interactions in Biological Systems
Non-covalent interactions are crucial for the structure and function of biological systems, governing processes from protein folding to drug-target binding. slideshare.netnumberanalytics.comvscht.cz These weak, reversible forces, including hydrogen bonds and electrostatic interactions, are central to how this compound engages with its biological environment. mdpi.comnih.gov
Hydrogen bonding is a critical intermolecular force that stabilizes the structure of biological macromolecules like proteins and DNA. numberanalytics.comsavemyexams.comquora.comvaia.com The meglumine component of this compound is particularly well-suited for forming extensive hydrogen bond networks. As a sugar alcohol, meglumine possesses multiple hydroxyl (-OH) groups and a secondary amine group (-NH-), both of which are excellent hydrogen bond donors and acceptors. wikipedia.orgnih.gov These groups can form a web of interactions with the polar and charged residues on the surface of proteins or with the phosphate (B84403) backbone and bases of nucleic acids. mdpi.comimsc.res.in The iosulamide moiety also contains potential hydrogen bonding sites, including its amine and sulfonyl groups. evitachem.com This capacity for extensive hydrogen bonding is fundamental to its solubility and interaction with biological partners. savemyexams.com
Electrostatic interactions, which occur between charged or polar molecules, are fundamental forces in biology. lu.senih.gov this compound is a salt formed from the acidic iosulamide and the basic meglumine, meaning it exists as ions in solution. wikipedia.orgnih.gov This ionic nature dictates its behavior in a biological medium. The positively charged meglumine cation and the negatively charged iosulamide anion can engage in strong electrostatic attractions with oppositely charged functional groups on biological molecules, such as the carboxylate groups of aspartic and glutamic acid or the ammonium (B1175870) groups of lysine (B10760008) in proteins. mdpi.com
Table 2: Summary of Non-Covalent Interactions for this compound
| Interaction Type | Key Functional Groups | Biological Significance | Reference |
|---|
| Hydrogen Bonding | Meglumine: Multiple Hydroxyls (-OH), Amine (-NH-) Iosulamide: Amine (-NH2), Sulfonyl (-SO2-) | Stabilization of binding to proteins/nucleic acids; Aqueous solubility | evitachem.comwikipedia.orgmdpi.comsavemyexams.com | | Electrostatic (Ionic) Interactions | Meglumine: Cationic Amine Iosulamide: Anionic Moiety | Attraction to charged residues on biomolecules; Guidance to binding sites | wikipedia.orgnih.govnih.govbiorxiv.org |
Hydrogen Bonding Networks with Biological Molecules
This compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway, allowing researchers to investigate its function in cellular or in-vivo models. thermofisher.kr These probes are essential tools for validating new molecular targets in drug discovery. thermofisher.kr
While this compound is listed in several patents alongside other agents that can be used as probes or conjugated to antibodies epo.orgepo.org, its specific and validated use as a selective chemical probe to interrogate a single molecular target is not well-documented in publicly available literature. Its primary documented application was as a clinical diagnostic imaging agent. researchgate.net In this capacity, it acted as an in vivo probe, not for a specific molecular mechanism, but for the physiological process of hepatobiliary clearance. Its differential distribution and clearance could provide information on organ function or the presence of lesions. However, it lacks the high specificity for a single protein target that is the hallmark of a modern chemical probe used in drug discovery and mechanistic studies. thermofisher.kr
Design and Application of Labelled Analogues for Research
The use of isotopically labeled compounds is a powerful technique in chemical biology to trace the metabolic fate and understand the mechanism of action of a drug or diagnostic agent. For iodinated contrast agents, radiolabeling, particularly with isotopes of iodine, offers a direct way to visualize and quantify their distribution and excretion.
Conceptual Framework for Labeled this compound Analogues:
While specific studies on labeled this compound are not readily found, the principles for creating such research tools are well-established. A common approach involves the synthesis of the parent molecule, Iosulamide, with a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I. These isotopes can be incorporated during the synthesis process, replacing a stable iodine atom on the tri-iodinated benzene (B151609) ring structure. mdpi.com
Potential Research Applications:
Pharmacokinetic Studies: Radiolabeled this compound could be used in preclinical animal models to provide highly sensitive and quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile. This would complement existing data obtained through other analytical methods.
Mechanism of Biliary Excretion: The specific transport mechanisms involved in the high biliary excretion of Iosulamide could be investigated. By using radiolabeled analogues, researchers could perform competitive binding assays with known inhibitors of hepatic transport proteins to identify the specific transporters responsible for its uptake into hepatocytes and excretion into bile.
Multimodal Imaging: There is a growing interest in developing agents for multimodal imaging. For instance, iodine-rich polymersomes have been labeled with ¹²⁵I for Single Photon Emission Computed Tomography (SPECT) imaging alongside their use as a CT contrast agent. mdpi.comresearchgate.net A similar approach with this compound could pave the way for dual SPECT/CT imaging, providing both anatomical and functional information.
It is important to note that the synthesis and handling of such radiolabeled compounds require specialized facilities and adherence to strict safety protocols. The current absence of published research in this specific area for this compound may be due to a variety of factors, including the availability of other well-established methods for its characterization.
Probing Biological Processes with this compound Derivatives
The synthesis of chemical derivatives is a cornerstone of medicinal chemistry and chemical biology, used to explore structure-activity relationships (SAR) and to develop probes for biological targets. For this compound, the synthesis of derivatives could offer insights into its biological interactions and potentially lead to the development of agents with improved properties.
Strategies for Derivative Synthesis:
The molecular structure of Iosulamide presents several opportunities for chemical modification to create a library of derivatives. evitachem.com Key areas for modification could include:
Side Chain Alterations: The side chains on the tri-iodinated benzene ring are crucial for the physicochemical properties of the molecule, such as solubility and protein binding. mdpi.com Systematic modification of these side chains could be performed to study their impact on the compound's pharmacokinetic profile.
Linker Modification: Iosulamide is a dimeric structure, with two tri-iodinated benzene rings linked together. medkoo.com The nature and length of the linker could be altered to investigate how this affects the molecule's interaction with biological systems.
Conjugation to Targeting Moieties: For research purposes, Iosulamide could be derivatized by attaching fluorescent tags or affinity labels. This would create chemical probes that could be used in in-vitro experiments to visualize binding to specific proteins or cellular structures.
Potential Research Applications of Derivatives:
Understanding Protein Binding: Derivatives of Iosulamide could be used to probe its interactions with plasma proteins, such as albumin. By systematically altering the chemical structure, researchers could identify the key molecular features that govern the extent of protein binding, which in turn influences the agent's distribution and clearance.
Investigating Transporter Interactions: Similar to the use of labeled analogues, derivatives with modified structures could be used to study the interactions with hepatic transporters. This could help in designing future hepatobiliary contrast agents with even greater specificity and efficiency of excretion. dartmouth.edunih.gov
Development of Targeted Contrast Agents: A more advanced application would be the conjugation of Iosulamide derivatives to molecules that target specific cell types or disease markers. This could lead to the development of targeted contrast agents that accumulate at sites of disease, potentially enhancing diagnostic accuracy.
While the synthesis of derivatives of other compounds for biological evaluation is a common practice, nih.govnih.govrsc.org specific research detailing the synthesis and application of this compound derivatives for probing biological processes is not currently available in the public domain. The exploration of such derivatives remains a potential avenue for future research to further elucidate the chemical biology of this contrast agent.
Research Gaps and Future Directions in Academic Inquiry
Unexplored Pharmacokinetic and Pharmacodynamic Aspects in Diverse Preclinical Models
While initial pharmacokinetic and pharmacodynamic studies may have been conducted, a comprehensive understanding of iosulamide (B1211637) meglumine's behavior across a wide range of preclinical models is lacking. Future research should prioritize investigating its absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models that more closely mimic human physiological and pathological states. For instance, studies in models of specific diseases could reveal tissue-specific accumulation or altered metabolic pathways that are not apparent in healthy subjects. justia.com
Pharmacodynamic investigations should also be expanded. The current understanding of how iosulamide meglumine (B1676163) exerts its effects at the molecular and cellular levels is still in its nascent stages. Elucidating the full spectrum of its targets and downstream signaling pathways in different disease contexts is crucial. google.com This could involve studies in genetically engineered models or in combination with other therapeutic agents to uncover potential synergistic or antagonistic interactions.
Development of Advanced Synthetic Methodologies for Novel Research Probes
The synthesis of novel analogs and derivatives of iosulamide meglumine is a critical step in probing its biological functions and developing new research tools. Advanced synthetic methodologies can facilitate the creation of a diverse library of related compounds with modified properties. nih.gov These modifications could include altering solubility, improving target specificity, or introducing labels for imaging studies.
Key areas for development include:
Diversity-Oriented Synthesis: This approach aims to efficiently generate a wide range of structurally diverse molecules from a common starting material, increasing the chances of discovering compounds with novel biological activities. nih.gov
Late-Stage Functionalization: Developing methods to modify the this compound scaffold in the final steps of a synthesis would allow for the rapid generation of analogs with varied functional groups.
Bioconjugation Techniques: Creating stable linkages between this compound and other molecules, such as fluorescent dyes or affinity tags, is essential for developing probes for biological imaging and target identification. google.com
The synthesis and characterization of such probes are well-established practices in medicinal chemistry.
Integration of Multi-Omics Data with this compound Research in Preclinical Contexts
The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the global effects of this compound on biological systems. frontiersin.orgrsc.org Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer a holistic view of the cellular response to this compound. nih.govfrontlinegenomics.com This systems-level approach can help identify novel biomarkers of drug response, uncover unexpected mechanisms of action, and reveal potential off-target effects. nih.gov
Future research should focus on designing preclinical studies that incorporate multi-omics analysis. rsc.org For example, treating cell lines or animal models with this compound and subsequently analyzing changes in gene expression, protein levels, and metabolite profiles could provide a comprehensive picture of its biological impact. nih.gov The challenge lies in the effective integration and interpretation of these large and complex datasets. frontiersin.orgfrontlinegenomics.com
| Omics Layer | Potential Insights from Integration with this compound Research |
| Genomics | Identify genetic variations that influence sensitivity or resistance to this compound. |
| Transcriptomics | Reveal changes in gene expression patterns that are indicative of the compound's mechanism of action. |
| Proteomics | Identify direct protein targets and downstream signaling pathways affected by this compound. nih.gov |
| Metabolomics | Uncover alterations in metabolic pathways that result from treatment with the compound. |
Novel Analytical Approaches for Comprehensive Characterization in Complex Biological Matrices
The accurate and sensitive detection of this compound and its metabolites in complex biological samples such as blood, plasma, and tissue is fundamental to pharmacokinetic and pharmacodynamic studies. While standard analytical methods exist, there is a need for the development of novel and more robust approaches. researchgate.net The characterization of analytes is a key part of this process. researchgate.net
Future research in this area could focus on:
High-Resolution Mass Spectrometry (HRMS): HRMS offers superior sensitivity and specificity for identifying and quantifying low-abundance molecules in complex mixtures.
Advanced Chromatographic Techniques: Techniques like ultra-high-performance liquid chromatography (UHPLC) can provide faster and more efficient separations, improving the throughput of analytical workflows. researchgate.net
Hyphenated Techniques: The coupling of different analytical techniques, such as liquid chromatography with mass spectrometry (LC-MS), provides multidimensional data for more confident compound identification. researchgate.net
Automated Sample Preparation: Automation can increase the reproducibility and efficiency of sample processing, which is particularly important for large-scale preclinical studies. nih.gov
There is a recognized need for systematic studies to evaluate and validate different analytical techniques for their suitability in characterizing pharmaceutical compounds in various formulations and biological contexts. nih.gov
Synergistic Applications of Computational and Experimental Research
The integration of computational modeling with experimental research can significantly accelerate the pace of discovery in the study of this compound. nih.gov Computational approaches can be used to predict the compound's properties, identify potential biological targets, and guide the design of new experiments. mdpi.com
Key areas for synergistic research include:
Molecular Docking and Dynamics Simulations: These methods can predict how this compound binds to its target proteins and can provide insights into the molecular basis of its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new this compound analogs based on their chemical structure.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models can be used to simulate the time course of drug concentration and effect in the body, helping to optimize experimental designs. google.com
The combination of computational predictions and experimental validation creates a powerful feedback loop that can lead to a more rapid and efficient research process. nih.gov
Potential for New Research Applications of this compound as a Chemical Tool Beyond Current Use
Beyond its currently explored applications, this compound may possess properties that make it a valuable chemical tool for basic research. evitachem.com Its ability to interact with specific biological targets could be harnessed to probe cellular processes or to serve as a starting point for the development of new therapeutic agents. evitachem.com
Potential new research applications could include:
Target Identification and Validation: Using this compound as a chemical probe to identify and validate new drug targets.
Pathway Elucidation: Employing the compound to dissect complex biological pathways and signaling networks.
Development of Diagnostic Agents: Modifying the structure of this compound to create imaging agents for diagnostic purposes. google.com
Exploring these novel applications will require interdisciplinary collaboration and a willingness to investigate the compound's properties outside of its traditional research context.
Q & A
Q. How can researchers ensure ethical compliance in preclinical studies involving this compound?
- Adhere to institutional animal care guidelines (e.g., AAALAC, NIH OLAW). Justify sample sizes via power analysis to minimize unnecessary subjects. Report adverse events comprehensively, including euthanasia criteria and analgesic use. Disclose conflicts of interest and funding sources in publications .
Q. What documentation is essential for replicating this compound experiments in independent labs?
- Provide step-by-step protocols in supplementary materials, including equipment specifications (e.g., syringe pump models), reagent lot numbers, and raw data templates. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include troubleshooting notes for common technical challenges (e.g., contrast precipitation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
